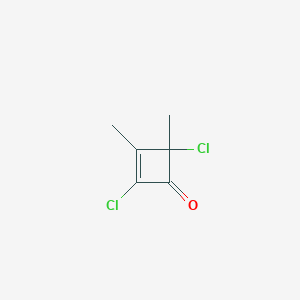
2,4-Dichloro-3,4-dimethylcyclobut-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-3,4-dimethylcyclobut-2-enone, also known as DDQ, is a powerful oxidizing agent commonly used in organic chemistry. It is a yellow crystalline powder that is soluble in organic solvents such as benzene, chloroform, and carbon tetrachloride. DDQ has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
2,4-Dichloro-3,4-dimethylcyclobut-2-enone acts as a mild oxidizing agent by accepting electrons from organic compounds. It undergoes a one-electron reduction to form a radical cation, which then reacts with the organic compound to form an intermediate. The intermediate then undergoes a second one-electron reduction to form the final product and regenerate 2,4-Dichloro-3,4-dimethylcyclobut-2-enone.
Efectos Bioquímicos Y Fisiológicos
2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dichloro-3,4-dimethylcyclobut-2-enone has several advantages for lab experiments. It is a powerful oxidizing agent that can selectively oxidize certain functional groups without affecting others. It is also relatively easy to handle and store. However, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has some limitations. It is highly reactive and can be dangerous if not handled properly. It is also expensive and may not be cost-effective for large-scale experiments.
Direcciones Futuras
There are several future directions for 2,4-Dichloro-3,4-dimethylcyclobut-2-enone research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of 2,4-Dichloro-3,4-dimethylcyclobut-2-enone's potential as an anticancer agent. Further research is needed to determine the optimal dose and administration route for 2,4-Dichloro-3,4-dimethylcyclobut-2-enone in cancer treatment. 2,4-Dichloro-3,4-dimethylcyclobut-2-enone's potential as an antimicrobial agent also warrants further investigation. Lastly, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone's potential as a catalyst in organic reactions should be explored.
Métodos De Síntesis
2,4-Dichloro-3,4-dimethylcyclobut-2-enone can be synthesized through various methods, such as the oxidation of 2,3-dimethyl-1,3-butadiene using potassium permanganate or the oxidation of 2,3-dimethylcyclobutene using potassium dichromate. The most common synthesis method involves the oxidation of 2,3-dimethyl-1,4-benzoquinone using lead tetraacetate.
Aplicaciones Científicas De Investigación
2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been widely used in organic chemistry as a powerful oxidizing agent. It has been used in the synthesis of various organic compounds, such as ketones, aldehydes, and alcohols. 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has also been used in the synthesis of natural products, such as terpenoids and alkaloids. In addition, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been used in the analysis of organic compounds, such as the determination of the double bond position in unsaturated fatty acids.
Propiedades
Número CAS |
110655-89-5 |
|---|---|
Nombre del producto |
2,4-Dichloro-3,4-dimethylcyclobut-2-enone |
Fórmula molecular |
C6H6Cl2O |
Peso molecular |
165.01 g/mol |
Nombre IUPAC |
2,4-dichloro-3,4-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C6H6Cl2O/c1-3-4(7)5(9)6(3,2)8/h1-2H3 |
Clave InChI |
SFOPQJOLTJQPGB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C1(C)Cl)Cl |
SMILES canónico |
CC1=C(C(=O)C1(C)Cl)Cl |
Sinónimos |
2-Cyclobuten-1-one, 2,4-dichloro-3,4-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



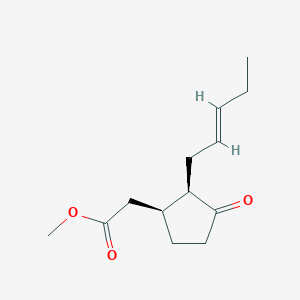

![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
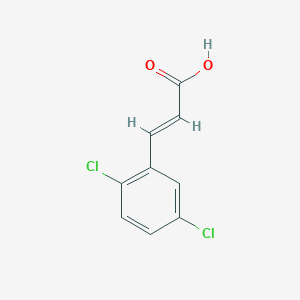
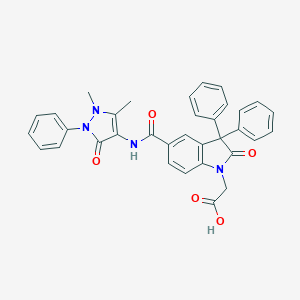
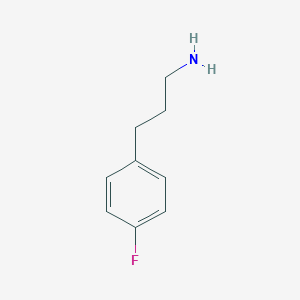
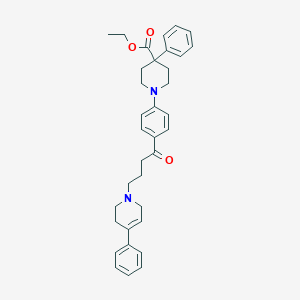
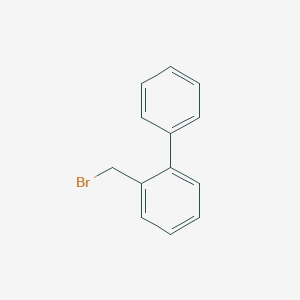
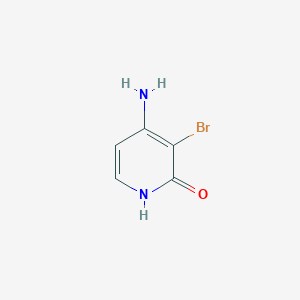


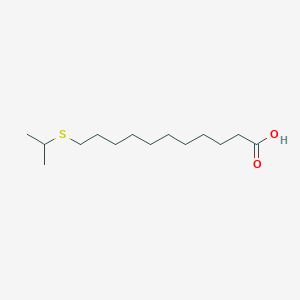

![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)